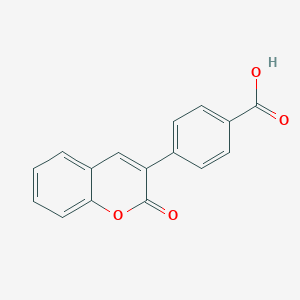

4-(2-oxo-2H-chromen-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 . It is related to the class of compounds known as coumarins, which are characterized by a benzene ring fused to a 2-pyrone ring .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-hydroxycoumarin with 4-formylbenzoic acid in ethanol under reflux . After the reaction, the mixture is cooled to room temperature, and the precipitate is collected, washed with hot water, and dried in air .Molecular Structure Analysis

The structure of this compound has been determined by X-ray crystallography . It crystallizes in the monoclinic system, space group P21/n, with cell parameters a = 10.676(2)Å, b = 10.017(2)Å, c = 24.438(6)Å, β = 100.890(10)°, V = 2566.4(10)Å3 and Z = 4 . The molecular configuration/conformation is stabilized by two intramolecular hydrogen bonds formed between the carbonyl group of one 4-hydroxycoumarin unit and the hydroxyl group of the second oneWissenschaftliche Forschungsanwendungen

Antineoplastic Activity

This compound has been synthesized and evaluated for its potential in cancer treatment. The derivatives of 4-(2-oxo-2H-chromen-3-yl)benzoic acid have shown promising results in inhibiting the growth of human tumor cell lines. The antineoplastic activity is particularly significant as it represents a new leading skeleton suitable for further study in cancer therapy .

Antibacterial Properties

Research indicates that certain derivatives exhibit excellent antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This suggests that 4-(2-oxo-2H-chromen-3-yl)benzoic acid could be a precursor for developing new antibacterial agents .

Antimicrobial Efficacy

Synthesized compounds of this acid have been tested for their minimum inhibitory concentrations against various pathogens, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The results suggest potential applications in creating antimicrobial agents .

Cytotoxicity Testing

The compound has been used in the synthesis of derivatives that were tested for cytotoxicity against normal fibroblast cells. This is crucial for determining the safety profile of potential therapeutic agents derived from 4-(2-oxo-2H-chromen-3-yl)benzoic acid .

Synthetic Utility in Heterocyclic Chemistry

Due to the presence of electrophilic centers and the ability to open or retain the pyrone ring, this compound serves as a versatile synthon for the synthesis of a diverse set of rearranged products and new heterocyclic systems. This has significant implications for medicinal chemistry and drug design .

Photochromic Characteristics

Coumarin derivatives, including 4-(2-oxo-2H-chromen-3-yl)benzoic acid , are known for their photochromic properties. This opens up research avenues in the development of photoresponsive materials, which can have applications in optical data storage and photopharmacology .

Selective Estrogen Receptor Modulators

Some chromene derivatives have been identified as selective estrogen receptor modulators (SERMs). This suggests that 4-(2-oxo-2H-chromen-3-yl)benzoic acid could be a starting point for the synthesis of SERMs, which have applications in treating hormone-related disorders .

Angiogenesis Inhibition

Chromene derivatives have also been implicated in angiogenesis inhibition. This is a critical area of research for developing therapies against diseases characterized by abnormal blood vessel growth, such as cancer and macular degeneration .

Eigenschaften

IUPAC Name |

4-(2-oxochromen-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOXTWFFMVNRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-oxo-2H-chromen-3-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide](/img/structure/B469960.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B470001.png)

![2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B470005.png)

![4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B470012.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-ethoxybenzamide](/img/structure/B470016.png)

![6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B470027.png)

![2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470040.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B470048.png)

![N-[(4-bromophenoxy)acetyl]-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470065.png)

![Methyl 2-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B470121.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)